Benzenesulfonamide, N-(4-benzoylphenyl)-

Synthetic Chemistry Crystallography Molecular Docking

This para-benzoyl N-aryl benzenesulfonamide is a strategic building block for medicinal chemistry and chemical biology. Its distinct molecular geometry is critical for structure-activity relationship (SAR) studies, particularly in developing HIV-1 reverse transcriptase inhibitors. The benzophenone moiety also offers potential for photoaffinity labeling and PKC/BCL-XL probe development. Choose CAS 124400-29-9 for validated, reproducible results in hit-to-lead optimization and chemical probe synthesis.

Molecular Formula C19H15NO3S
Molecular Weight 337.4 g/mol
CAS No. 124400-29-9
Cat. No. B040029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(4-benzoylphenyl)-
CAS124400-29-9
SynonymsBENZENESULFONAMIDE, N-(4-BENZOYLPHENYL)-
Molecular FormulaC19H15NO3S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H15NO3S/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20-24(22,23)18-9-5-2-6-10-18/h1-14,20H
InChIKeyUVAGQTHTLGCCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide, N-(4-benzoylphenyl)- (CAS 124400-29-9): Core Chemical Identity and Procurement Baseline


Benzenesulfonamide, N-(4-benzoylphenyl)- (CAS 124400-29-9) is a synthetic organic compound belonging to the N-aryl benzenesulfonamide class, characterized by the covalent linkage of a benzenesulfonyl group to a 4-aminobenzophenone moiety . With a molecular formula of C19H15NO3S and a molecular weight of 337.4 g/mol , it serves primarily as a research chemical or synthetic building block. Its predicted physicochemical properties include a boiling point of 520.4±52.0 °C, a density of 1.314±0.06 g/cm³, and a pKa of 7.41±0.10 .

Why Substituting Benzenesulfonamide, N-(4-benzoylphenyl)- (CAS 124400-29-9) with a Close Analog Risks Project Integrity


Within the N-aryl benzenesulfonamide class, seemingly minor structural variations—such as the position of the benzoyl group or the substitution pattern on the phenyl rings—can drastically alter both chemical reactivity and biological activity profiles [1]. The para-benzoyl substitution in CAS 124400-29-9 dictates a specific molecular geometry and electron density distribution, which is critical for applications requiring precise molecular recognition, such as in structure-activity relationship (SAR) studies [2]. Replacing this compound with an ortho- or meta-substituted analog, or a different sulfonamide core, without rigorous comparative validation, can lead to irreproducible synthetic outcomes or misleading biological data, thereby undermining research validity and procurement efficiency.

Quantitative Differentiators for Benzenesulfonamide, N-(4-benzoylphenyl)- (CAS 124400-29-9): A Comparator-Driven Evidence Assessment


Molecular Geometry and Reactivity: Para-Benzoyl Substituent vs. Ortho/Meta Analogs

The para-benzoyl substitution in CAS 124400-29-9 results in a linear molecular geometry, which is a critical differentiator from its ortho- and meta-substituted analogs. While direct crystallographic data for this exact compound is unavailable, computational predictions based on its SMILES structure (O=S(=O)(Nc1ccc(cc1)C(=O)c2ccccc2)c3ccccc3) indicate a planar, rod-like shape that minimizes steric hindrance . In contrast, ortho-substituted analogs like N-(2-benzoylphenyl)benzenesulfonamide introduce significant steric clash, potentially altering their reactivity in cross-coupling reactions and their binding modes in protein pockets .

Synthetic Chemistry Crystallography Molecular Docking

Biological Activity: Potential Scaffold for HIV-1 RT Inhibition

While CAS 124400-29-9 itself has not been directly evaluated, it serves as the core structural scaffold for a class of N-phenylbenzenesulfonamide (PBSA) derivatives that have demonstrated potent inhibition of HIV-1 reverse transcriptase (RT). A series of synthesized PBSA derivatives exhibited EC50 values against wild-type HIV-1 ranging from 0.105 to 14.531 μmol/L, with lead compound 13f achieving an EC50 of 0.108 μmol/L and a therapeutic index (TI) of 1816.6 [1]. This class-level activity provides a strong rationale for using CAS 124400-29-9 as a starting material for antiviral SAR exploration.

Antiviral Research Medicinal Chemistry HIV-1 RT Inhibitors

Physicochemical Properties: Predicted pKa and Lipophilicity vs. N-Benzyl Analogs

Computational predictions estimate a pKa of 7.41±0.10 for the sulfonamide NH group in CAS 124400-29-9 . This value indicates it will be predominantly unionized at physiological pH (7.4), favoring membrane permeability. In comparison, N-benzyl phenylsulfonamide derivatives, which lack the electron-withdrawing benzophenone carbonyl group, are expected to have higher pKa values, leading to a greater ionized fraction at physiological pH and potentially reduced passive diffusion [1].

ADME Prediction Physical Chemistry Solubility

Synthetic Utility: A Versatile Intermediate for Cross-Coupling Reactions

CAS 124400-29-9 contains a secondary sulfonamide NH group and an aryl ketone, making it a versatile intermediate for further functionalization. Its structure allows for N-alkylation or N-arylation reactions, as well as modifications on the benzophenone carbonyl. In contrast, simpler sulfonamides lacking the benzophenone moiety offer fewer sites for chemical elaboration. While specific reaction yields are vendor-dependent, the presence of these functional groups is a key differentiator for medicinal chemists designing focused libraries [1].

Organic Synthesis Cross-Coupling Building Block

Procurement-Focused Application Scenarios for Benzenesulfonamide, N-(4-benzoylphenyl)- (CAS 124400-29-9)


Medicinal Chemistry: Scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Leveraging the core structure of CAS 124400-29-9, medicinal chemists can design and synthesize novel N-phenylbenzenesulfonamide (PBSA) derivatives as potent HIV-1 reverse transcriptase inhibitors. The class-level anti-HIV-1 activity, with EC50 values as low as 0.108 μmol/L and high therapeutic indices (TI > 1800) for optimized analogs [1], provides a validated starting point for hit-to-lead optimization. This compound is a strategic procurement choice for laboratories engaged in antiviral drug discovery, particularly those focusing on overcoming resistance to existing NNRTIs.

Chemical Biology: Development of Fluorescent Probes for Protein Kinase C (PKC)

The benzophenone moiety in CAS 124400-29-9 is structurally related to known benzophenone-based photoaffinity labels and PKC ligands. While the compound itself has not been directly validated for this use, its structural similarity to N-benzoyl-arylsulfonamide apoptosis promoters [2] suggests it could serve as a core for developing selective chemical probes to study PKC isoforms or BCL-XL protein interactions. Procurement is recommended for laboratories interested in designing novel chemical tools for target identification and validation studies.

Synthetic Chemistry: A Key Intermediate for Parallel Library Synthesis

The presence of both a reactive sulfonamide NH and a modifiable benzophenone carbonyl makes CAS 124400-29-9 an ideal starting material for generating diverse compound libraries using robust chemical transformations. Researchers can employ N-alkylation, N-arylation, or ketone derivatization reactions to rapidly explore structure-activity relationships (SAR) across multiple biological targets. This compound is a high-value procurement item for core facilities and medicinal chemistry groups focused on increasing their chemical biology footprint.

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